molecular formula C11H16O2 B6315253 4-Ethoxy-3-ethylbenzyl alcohol CAS No. 2027537-25-1

4-Ethoxy-3-ethylbenzyl alcohol

Cat. No. B6315253
CAS RN: 2027537-25-1
M. Wt: 180.24 g/mol
InChI Key: XQWLFXUNMIAXIC-UHFFFAOYSA-N
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Description

4-Ethoxy-3-ethylbenzyl alcohol is a chemical compound with the CAS Number: 2027537-25-1 . It has a molecular weight of 180.25 and its IUPAC name is (4-ethoxy-3-ethylphenyl)methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-3-ethylbenzyl alcohol is 1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Fragrance Synthesis

One notable application of compounds related to 4-ethoxy-3-ethylbenzyl alcohol is in the field of fragrance synthesis. The synthesis process includes the reduction of ethyl vanillin to ethyl vanillyl alcohol, which is a key step towards producing Methyl Diantilis, a commercially important fragrance. This compound is part of a family of fragrances that demonstrate pronounced olfactive notes. The process not only highlights the utility of such compounds in fragrance manufacture but also offers an introduction to intellectual property laws in the context of chemical synthesis (W. Miles & K. Connell, 2006).

Photocatalytic Oxidation

Another significant application involves the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol and its analogs, into corresponding aldehydes using titanium dioxide under visible light irradiation. This process emphasizes the role of 4-ethoxy-3-ethylbenzyl alcohol derivatives in green chemistry applications, where selective oxidation can be achieved with high conversion and selectivity. The ability to utilize visible light for photocatalytic processes represents a sustainable approach to chemical synthesis (S. Higashimoto et al., 2009).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of 4-ethoxy-3-ethylbenzyl alcohol are explored for their potential antiplasmodial properties. The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide from vanillin, for instance, demonstrates the compound's application in developing antiplasmodium agents. This study highlights the significance of such derivatives in searching for new therapeutic agents, particularly through the heme polymerization inhibitory activity assay, showing promising results against malaria (D. Fitriastuti et al., 2021).

Green Chemistry

Further demonstrating the compound's versatility, research on the environmentally friendly photocatalytic oxidation of aromatic alcohols to aldehydes in aqueous suspensions underlines the potential of 4-ethoxy-3-ethylbenzyl alcohol derivatives in green chemistry. The use of nanoporous hierarchical Pt/Bi2WO6 spheres for the selective and efficient conversion of aromatic alcohols into corresponding aldehydes under simulated sunlight showcases an innovative approach to photocatalysis. This method achieves high selectivity and conversion rates without overoxidation, offering a promising pathway for sustainable chemical synthesis (M. Qamar et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

(4-ethoxy-3-ethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWLFXUNMIAXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601298163
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-ethylbenzyl alcohol

CAS RN

2027537-25-1
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 4-ethoxy-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601298163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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